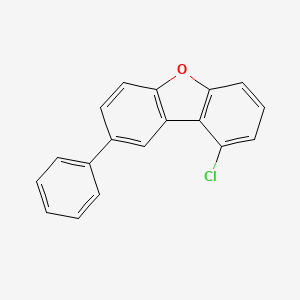

1-Chloro-8-phenyldibenzofuran

描述

Overview of Dibenzofuran (B1670420) Core Structure and Derivatives in Chemical Sciences

The fundamental structure of dibenzofuran consists of a central furan (B31954) ring fused to two benzene (B151609) rings. biointerfaceresearch.comnih.gov This tricyclic aromatic system is characterized by its planarity and robust thermal stability. biointerfaceresearch.com The numbering of the carbon atoms in the dibenzofuran ring system allows for precise designation of substituent positions, which is crucial for understanding the structure-property relationships of its derivatives.

Dibenzofuran derivatives are a broad class of compounds that have found applications in various areas of chemical science. They are integral components of many natural products, some of which exhibit significant biological activities, including antimicrobial and antioxidant effects. ontosight.airesearchgate.net In materials science, the dibenzofuran core is utilized in the design of organic light-emitting diodes (OLEDs), where its electronic properties contribute to efficient light emission. researchgate.net The versatility of the dibenzofuran scaffold allows for the introduction of a wide range of functional groups, leading to a vast library of molecules with tailored properties.

Historical Context of Dibenzofuran Synthesis and Applications in Research

The synthesis of dibenzofurans has been a subject of chemical research for over a century, with early work focused on understanding the structure of natural products like morphine and codeine, which contain a dibenzofuran-like core. wichita.edu Historically, synthetic strategies often involved harsh reaction conditions. However, modern synthetic organic chemistry has provided a plethora of more efficient and milder methods.

Key synthetic approaches to the dibenzofuran skeleton can be broadly categorized into two main strategies: the formation of the central C-O bond of the furan ring and the construction of one of the C-C bonds to form the tricyclic system. researchgate.netmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the synthesis of substituted dibenzofurans. conicet.gov.aracs.org Other notable methods include intramolecular cyclization of diaryl ethers and photoinduced synthesis. acs.orgacs.orgorganic-chemistry.org These advancements have not only facilitated the synthesis of known dibenzofurans but have also opened avenues for the creation of novel and complex derivatives for various research applications. rsc.org

Rationale for Focused Academic Inquiry into 1-Chloro-8-phenyldibenzofuran

The specific compound, this compound, presents a unique combination of structural features that make it a compelling target for focused academic inquiry. The presence of a chloro group at the 1-position and a phenyl group at the 8-position introduces asymmetry and specific electronic characteristics to the dibenzofuran core.

The chloro substituent is an electron-withdrawing group, which can influence the electron density distribution across the aromatic system. This can, in turn, affect the molecule's reactivity, photophysical properties, and intermolecular interactions. The phenyl group, on the other hand, extends the conjugation of the system and can participate in pi-stacking interactions, which are important in the context of materials science and supramolecular chemistry. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, potentially for applications in fields such as organic electronics, where fine-tuning of electronic properties is crucial. lookchem.com

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by the need to understand how its specific substitution pattern influences its chemical and physical properties. The main objectives of such research typically include:

Development of Efficient Synthetic Routes: A primary goal is to establish reliable and high-yielding synthetic methods to access this compound. This involves exploring various catalytic systems and reaction conditions to optimize the synthesis.

Investigation of Physicochemical Properties: Detailed characterization of the compound's properties, including its molecular structure, spectroscopic data (NMR, mass spectrometry), and thermal stability, is essential.

Exploration as a Building Block: A key objective is to utilize this compound as a versatile building block for the synthesis of larger, more complex functional molecules. Its reactive sites can be further functionalized to create a diverse range of derivatives with tailored properties for specific applications.

Evaluation in Materials Science: Given the properties of the dibenzofuran core, a significant research direction is the evaluation of this compound and its derivatives as components in organic electronic devices, such as OLEDs. lookchem.com

Structure

3D Structure

属性

分子式 |

C18H11ClO |

|---|---|

分子量 |

278.7 g/mol |

IUPAC 名称 |

1-chloro-8-phenyldibenzofuran |

InChI |

InChI=1S/C18H11ClO/c19-15-7-4-8-17-18(15)14-11-13(9-10-16(14)20-17)12-5-2-1-3-6-12/h1-11H |

InChI 键 |

DWBPIVMHRYVRBJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=C3C(=CC=C4)Cl |

产品来源 |

United States |

Synthetic Methodologies for 1 Chloro 8 Phenyldibenzofuran and Functionalized Derivatives

Strategies for Constructing the Dibenzofuran (B1670420) Skeleton

The principal approaches to synthesizing the dibenzofuran framework involve the cyclization of either diaryl ethers or 2-arylphenols. mdpi.comnih.gov The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final dibenzofuran product.

Intramolecular C-C Bond Formation Approaches from Diaryl Ethers

One of the primary strategies for dibenzofuran synthesis involves the formation of a C-C bond to close the furan (B31954) ring from a diaryl ether precursor. mdpi.com This can be achieved through several methods, including free-radical pathways and transition metal-catalyzed C-H activation.

A classic and effective method for intramolecular C-C bond formation is through the Pschorr cyclization, which involves the decomposition of a diazonium salt. In the context of dibenzofuran synthesis, ortho-(aryloxy)aryldiazonium salts serve as key intermediates. mdpi.com The synthesis begins with an SNAr reaction between a phenol (B47542) and an activated aryl halide, such as 1-iodo-2-nitrobenzene, to form a diaryl ether. mdpi.com The nitro group in the diaryl ether is then reduced to an amine, which is subsequently diazotized. The resulting diazonium salt can then undergo a free-radical cyclization to form the dibenzofuran skeleton. mdpi.com This method has proven effective for the synthesis of various dibenzofuran derivatives. mdpi.com

Recent advancements have explored visible-light-promoted diazotization-cyclization of ortho-(aryloxy)anilines, offering a transition-metal-free alternative for dibenzofuran synthesis. nih.gov

Palladium catalysis has emerged as a powerful tool for the construction of complex organic molecules, including dibenzofurans. Intramolecular palladium(II)-catalyzed oxidative C-C bond formation from diaryl ethers provides a direct route to the dibenzofuran core. mdpi.com This approach often utilizes an oxidant, such as air, and can be performed in the presence of various ligands and additives to improve efficiency and substrate scope. mdpi.comorganic-chemistry.org For instance, the use of pivalic acid as a solvent has been shown to enhance reproducibility and yield. organic-chemistry.org

Palladium catalysts can also facilitate the cyclization of ortho-diazonium salts of diaryl ethers. organic-chemistry.org A notable protocol employs 3 mol% palladium acetate (B1210297) in refluxing ethanol (B145695) without the need for a base. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular C-H arylation of diaryl ethers bearing an ester functional group has been developed, providing another avenue to dibenzofurans. researchgate.net

| Catalyst System | Substrate | Key Features |

| Palladium Acetate | ortho-diazonium salts of diaryl ethers | 3 mol% catalyst, refluxing ethanol, base-free. organic-chemistry.org |

| Palladium(II)/Pivalic Acid | Diaryl ethers | Oxidative C-C bond formation under air. organic-chemistry.org |

| Palladium/Ligand | Diaryl ether esters | Intramolecular C-H arylation. researchgate.net |

Intramolecular O-Arylation of 2-Arylphenols (Etherification Mechanisms)

An alternative and widely used strategy for constructing the dibenzofuran skeleton is the intramolecular O-arylation of 2-arylphenols. mdpi.comnih.gov This etherification process forms the C-O bond of the furan ring. This approach can be catalyzed by transition metals, most commonly copper or palladium, or in some cases, proceed under metal-free conditions. nih.govuqar.ca

Copper-catalyzed Ullmann condensation is a classic method for this transformation. ekb.eg More recently, palladium-catalyzed C-H activation/C-O cyclization of 2-arylphenols has been developed as a practical route to dibenzofurans, often using air as the oxidant. acs.orgacs.orgnih.gov The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, and studies have indicated that the C-O reductive elimination can be the turnover-limiting step. acs.orgacs.orgresearchgate.net

One-pot procedures have also been developed, combining a Negishi cross-coupling to form the 2-arylphenol intermediate followed by an in-situ intramolecular SNAr reaction to furnish the dibenzofuran. acs.orgnih.gov

Photoinduced Cyclization Protocols for Dibenzofuran Formation

Photochemical methods offer an alternative, often metal-free, approach to dibenzofuran synthesis. conicet.gov.aracs.orgnih.gov These reactions can proceed through different mechanisms, including photoinduced electron transfer (eT) reactions. conicet.gov.arconicet.gov.ar

One strategy involves a three-step sequence: bromination of an o-arylphenol, followed by a Suzuki-Miyaura cross-coupling, and finally, a photoinduced cyclization to yield the dibenzofuran. conicet.gov.aracs.orgnih.gov A more direct, metal-free approach involves the photoinduced intermolecular reaction between a substituted phenol and an o-dihalobenzene. conicet.gov.ar These reactions can be carried out in various solvents, with yields ranging from low to moderate. acs.orgnih.gov The proposed mechanism for these transformations often involves radical and radical anion intermediates. conicet.gov.ar

Visible light has also been employed to induce the cyclization and aromatization of 2-vinyloxy arylalkynes with thiosulfonates to produce thio-substituted dibenzofuran derivatives. x-mol.com

| Method | Starting Materials | Key Conditions |

| Three-step sequence | o-Arylphenols | Bromination, Suzuki-Miyaura coupling, photoirradiation. conicet.gov.ar |

| One-pot intermolecular reaction | Substituted phenols, o-dihalobenzenes | Photoirradiation, metal-free. conicet.gov.ar |

| Cascade reaction | 2-Vinyloxy arylalkynes, thiosulfonates | Visible light, leads to thio-substituted dibenzofurans. x-mol.com |

Benzannulation Reactions of 2-Nitrobenzofurans with Alkylidene Malononitriles

A more recent and novel approach to constructing highly functionalized dibenzofurans involves the benzannulation of 2-nitrobenzofurans with alkylidene malononitriles. researchgate.netresearchgate.nettzc.edu.cn This methodology is significant as it provides a general synthesis of dibenzofurans from benzofuran (B130515) precursors, which had been a challenging transformation. researchgate.net

This metal-free reaction proceeds in moderate to excellent yields and allows for the assembly of a wide variety of dibenzofuran derivatives. researchgate.net The synthetic utility of this method has been demonstrated through gram-scale synthesis and further chemical transformations of the resulting products. researchgate.net The proposed mechanism involves a cascade of reactions that includes a cyclization step followed by the elimination of nitrous acid (HNO₂) to afford the aromatic dibenzofuran core. researchgate.net

Adaptations of Feist-Benary Synthesis for Substituted Dibenzofurans

The Feist-Benary synthesis is a classic method for producing furans through the reaction of α-halo ketones with β-dicarbonyl compounds. wikipedia.orgchemeurope.com While traditionally used for simpler furan systems, this methodology has been adapted for the construction of the dibenzofuran core. thieme-connect.de

The primary challenge in using this approach for dibenzofurans is that the initial products are typically octahydrodibenzofurans, which are fully saturated in one of the carbocyclic rings. thieme-connect.de These intermediates must then undergo a dehydrogenation step to yield the final aromatic dibenzofuran system. This aromatization often requires harsh conditions. thieme-connect.de A key advantage, however, is the potential to introduce substituents at specific positions. For instance, by using substituted cyclohexa-1,3-diones and 2-halocyclohexanones, one can build a foundational structure that, after Grignard-based functionalization and subsequent dehydrogenation, can lead to substituted dibenzofurans like 1-phenyldibenzofuran. thieme-connect.de

Table 1: Feist-Benary Adaptation for 1-Phenyldibenzofuran This interactive table summarizes the multi-step process starting from Feist-Benary precursors.

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Cyclohexa-1,3-dione, 2-Bromocyclohexanone | Base catalysis | Octahydrodibenzofuran-4-one | Formation of the saturated dibenzofuran core | thieme-connect.de |

| 2 | Octahydrodibenzofuran-4-one | Phenylmagnesium bromide (PhMgBr) | 4-Hydroxy-4-phenyloctahydrodibenzofuran | Introduction of the phenyl group | thieme-connect.de |

Palladium-Catalyzed Cyclization of O-Arylated Intermediates

Palladium-catalyzed reactions represent a powerful and versatile strategy for synthesizing dibenzofurans. A common approach involves the intramolecular cyclization of O-arylated precursors, such as diaryl ethers. organic-chemistry.orgthieme-connect.com This method often relies on C-H activation, where a palladium catalyst facilitates the formation of a new C-C bond to close the furan ring.

One effective protocol uses Pd/C as a reusable catalyst for the cyclization of o-iododiaryl ethers, which can be synthesized in a one-pot reaction from phenols. organic-chemistry.orgthieme-connect.com Another advanced method involves a phenol-directed C-H activation/C-O cyclization, which can proceed using air as the oxidant. researchgate.net This technique is notable because it bypasses the need for pre-functionalized starting materials like iodo- or bromo-substituted ethers, directly coupling a C-H bond with the oxygen atom. researchgate.net

Research has shown that for the palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters, palladium(II) acetate is a highly effective catalyst, and the use of an oxidant like silver carbonate is critical for the reaction to proceed efficiently. nih.govacs.org These methods provide a modular assembly of the benzofuran framework, which is foundational for producing complex derivatives. acs.org

Table 2: Palladium-Catalyzed Dibenzofuran Synthesis Conditions This interactive table outlines typical conditions for Pd-catalyzed cyclization.

| Precursor Type | Catalyst | Oxidant/Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| o-Iododiaryl ether | Pd/C | - | - | Reusable catalyst, ligand-free conditions | organic-chemistry.orgthieme-connect.com |

| 2-Arylphenol | Pd(OAc)₂ | Air, Ag₂CO₃ | Pivalic Acid | Direct C-H activation/C-O cyclization | researchgate.net |

| O-Aryl cyclic vinylogous ester | Pd(OAc)₂ | Ag₂CO₃, Cu(OAc)₂ | - | Dehydrogenative intramolecular arylation | nih.govacs.org |

Ullmann Ether Synthesis Modifications for Phenyldibenzofuran Units

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-O bonds in diaryl ethers or C-C bonds in biaryls. wikipedia.orgorganic-chemistry.org In the context of phenyldibenzofuran synthesis, it can be applied in two principal ways: first, to construct the precursor diaryl ether, which is then cyclized in a separate step; or second, in a domino reaction sequence.

For instance, the total synthesis of 3-phenyldibenzofuran (B1622423) natural products like boletopsin has been achieved by first creating a terphenyl intermediate, which is then cyclized to the dibenzofuran core via an Ullmann ether synthesis. nii.ac.jp Another strategy involves a tandem sequence where a Pd-catalyzed cross-coupling is followed by a Cu-catalyzed Ullmann coupling to build the dibenzofuran motif. organic-chemistry.org While traditional Ullmann reactions required harsh conditions with stoichiometric copper, modern modifications use soluble copper catalysts with ancillary ligands, allowing for lower reaction temperatures. wikipedia.orgnih.gov

Metal-Free and Transition-Metal Catalyzed Cyclization Strategies

Beyond palladium and copper, a range of other transition metals and even metal-free conditions have been successfully employed for dibenzofuran synthesis.

Transition-Metal Catalyzed Strategies: Rhodium (Rh) is a widely recognized metal in catalysis that can be used for the synthesis of dihydrobenzofuran frameworks under mild conditions. rsc.org Other approaches have utilized nickel (Ni) catalysts for arylative cyclizations, which can offer unique reactivity compared to palladium or rhodium systems. researchgate.net

Metal-Free Strategies: Significant progress has been made in developing metal-free synthetic routes, which are advantageous for avoiding metal contamination in the final products, particularly for applications in electronics or pharmaceuticals. Photoinduced cyclization represents one such strategy. acs.orgnih.govconicet.gov.ar This can involve an SRN1 reaction mechanism, where electron transfer is initiated by light to form radical intermediates that cyclize to create the dibenzofuran C-O bond. acs.orgconicet.gov.ar Another metal-free approach uses a base-mediated intramolecular aldol (B89426) cyclization/dehydration sequence, which generates a triene intermediate that undergoes a 6π-electrocyclization and subsequent oxidative aromatization to yield the dibenzofuran scaffold. rsc.org The Meerwein reaction of benzoquinone with a heterocyclic diazonium salt, followed by reduction and cyclization, also provides a metal-free path to benzofuro-analogs. beilstein-journals.org

Regioselective Introduction of Chloro and Phenyl Substituents in Dibenzofuran Ring Systems

Creating 1-chloro-8-phenyldibenzofuran requires not only the formation of the dibenzofuran skeleton but also the highly controlled, or regioselective, placement of the chloro and phenyl groups at the C1 and C8 positions, respectively. This can be achieved either by using pre-functionalized precursors that assemble into the final molecule or by adding the substituents after the core has been formed.

Post-Cyclization Functionalization Strategies

Post-cyclization functionalization involves adding substituents directly onto the pre-formed dibenzofuran ring. This approach is powerful but requires a deep understanding of the reactivity of the dibenzofuran system.

Dibenzofuran undergoes electrophilic aromatic substitution reactions, such as halogenation. wikipedia.orgatamanchemicals.com The positions most susceptible to electrophilic attack are C2, C8, C3, and C7. The precise location of substitution is governed by the directing effects of the existing oxygen heteroatom and any other substituents on the rings. To achieve chlorination specifically at the C1 position, the directing influence of other groups on the ring is critical.

The direct chlorination of an unsubstituted dibenzofuran is unlikely to yield the 1-chloro isomer as the primary product. However, in a substituted dibenzofuran, such as 8-phenyldibenzofuran, the existing phenyl group and the oxygen atom will direct incoming electrophiles. The chlorination of aromatic compounds is a classic example of electrophilic aromatic substitution and can be catalyzed by various agents. researchgate.net Copper-catalyzed methods have been developed for the regioselective chlorination of electron-rich aromatic C-H bonds using O2 as the oxidant. mdpi.comrsc.org The regioselectivity in these cases is often controlled by steric and electronic factors. For a complex molecule like 8-phenyldibenzofuran, achieving chlorination specifically at the C1 position would likely require a multi-step synthesis involving blocking groups or a directed C-H activation strategy to override the natural reactivity of the other positions. Studies on polychlorinated dibenzofurans have shown that the lability of a C-Cl bond can vary by position, with the beta-chlorine (C2, C3, C7, C8) bonds often being distinct from the alpha-chlorine (C1, C4, C6, C9) bonds. nih.govacs.org

Cross-Coupling Reactions for Phenyl Group Installation

Cross-coupling reactions are a cornerstone for forming carbon-carbon bonds, and they represent a powerful method for introducing the phenyl group onto a dibenzofuran scaffold. The most common approaches involve the palladium- or nickel-catalyzed coupling of an organometallic phenyl reagent with a halogenated or otherwise activated dibenzofuran.

Key strategies include the Suzuki-Miyaura and Negishi cross-coupling reactions. In a hypothetical synthesis of this compound, a likely precursor would be a 1-chloro-8-halodibenzofuran (e.g., 1-chloro-8-bromodibenzofuran). This precursor could then undergo a cross-coupling reaction with a phenylating agent like phenylboronic acid or phenylzinc chloride.

Research into the synthesis of related structures provides insight into the applicable conditions. For instance, the synthesis of benzofuropyridines and dibenzofurans has been achieved through a Negishi cross-coupling of organozinc reagents with brominated phenyl acetates. researchgate.netnih.gov Similarly, nickel-catalyzed coupling has been shown to be effective for the arylation of fluorobenzofurans with arylboronic acids. beilstein-journals.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Table 1: Representative Cross-Coupling Reactions for Arylation of Furan and Benzofuran Systems

| Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂, PPh₃ | 2-Chlorophenylboronic acid + substituted o-bromophenols | 2'-Chloro-biphenyl-2-ols (dibenzofuran precursors) | conicet.gov.ar |

| NiCl₂(dppp), Zn, I₂ | 2-Bromophenyl acetates + organozinc reagents | Substituted dibenzofurans | researchgate.netnih.gov |

| Ni(cod)₂ / PCy₃, K₃PO₄ | 2-Fluorobenzofurans + Arylboronic acids | 2-Arylbenzofurans | beilstein-journals.org |

Pre-Functionalized Building Block Assembly

An alternative and often more flexible approach to constructing complex dibenzofurans involves the assembly of the heterocyclic core from smaller, pre-functionalized molecules. sigmaaldrich.com This method allows for precise control over the final substitution pattern. The most common strategy involves the formation of a substituted biphenyl (B1667301) ether followed by an intramolecular cyclization to form the furan ring.

One powerful one-pot procedure involves a sequence of lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNA) reaction. researchgate.netnih.gov For a target like this compound, this could hypothetically involve coupling a derivative of 2-bromophenol (B46759) with a suitably substituted fluorobenzene, followed by base-mediated ring closure to form the C-O bond of the furan ring. researchgate.net

Another significant method is the palladium-catalyzed oxidative C-H/C-H coupling of diaryl ethers, which offers an atom-economical route to the dibenzofuran skeleton. worktribe.com The Feist-Benary synthesis, which condenses 2-halocyclohexanones with cyclohexa-1,3-diones, can also produce dibenzofuran precursors, although it initially yields octahydrodibenzofurans that require subsequent dehydrogenation to achieve full aromaticity. thieme-connect.de

Table 2: Building Block Assembly Strategies for Dibenzofuran Synthesis

| Synthetic Strategy | Key Reaction | Precursors | Reference |

|---|---|---|---|

| Intramolecular SNAr | Negishi cross-coupling / C-O ring closure | 2-Bromophenyl acetates + Fluoroarenes | researchgate.netnih.gov |

| Photochemical Cyclization | Photoinduced intramolecular SRN1 reaction | 2'-Chloro-biphenyl-2-ols | conicet.gov.ar |

| Oxidative C-H/C-H Coupling | Pd-catalyzed cyclization | Diaryl ethers | worktribe.com |

Derivatization and Further Functionalization of this compound

The this compound core can serve as a scaffold for further chemical modification. The electronic properties and steric hindrance of the existing chloro and phenyl groups dictate the regioselectivity of subsequent reactions.

Formylation Reactions on Substituted Dibenzofurans

The introduction of a formyl group (-CHO) onto the dibenzofuran ring is a valuable transformation, providing a handle for further synthetic elaboration. Several formylation methods exist, though their application to substituted dibenzofurans can be challenging, often resulting in low yields or mixtures of isomers. researchgate.netuminho.pt

Common formylation techniques include:

Vilsmeier-Haack Reaction: Uses phosphorus oxychloride and dimethylformamide (DMF).

Rieche Formylation: Employs a dichloromethyl alkyl ether with a Lewis acid catalyst like TiCl₄ or SnCl₄. beilstein-journals.orgcommonorganicchemistry.com

Lithiation-Formylation: Involves directed ortho-metalation with a strong base (e.g., n-BuLi) followed by quenching the resulting organolithium species with DMF. commonorganicchemistry.com

Duff Reaction and Reimer-Tiemann Reaction: These are typically used for phenolic substrates and have shown limited success on certain dibenzofuranols. beilstein-journals.org

Studies on the formylation of dibenzofuran-2-ol and other derivatives have highlighted the difficulties, with some methods yielding only traces of the desired aldehyde. beilstein-journals.orgd-nb.info For this compound, formylation would likely be directed by the existing substituents to one of the vacant positions on the aromatic rings.

Halogenation and Other Electrophilic Substitutions

Dibenzofurans readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. ekb.eg The reactivity and regioselectivity are influenced by the electron-donating oxygen atom of the furan ring and any existing substituents. rsc.orgacs.org

In this compound, the directing effects of the substituents must be considered:

The oxygen heteroatom strongly activates the 2, 3, 7, and 8 positions.

The chloro group at position 1 is an ortho-, para-directing deactivator.

The phenyl group at position 8 is an ortho-, para-directing activator.

Electrophilic attack is most likely to occur at the positions most activated by the interplay of these groups, while also being sterically accessible. Further halogenation (e.g., bromination) or nitration would likely lead to substitution on the phenyl-substituted ring, guided by the powerful activating effect of the oxygen atom. smolecule.com

Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic aromatic substitution (SNAr) typically requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.com The chlorine atom on this compound is on a relatively electron-rich ring system, making it generally unreactive toward direct SNAr under standard conditions.

However, SNAr can be enabled in several ways:

Introduction of Activating Groups: If a strong electron-withdrawing group (e.g., a nitro group) were introduced at a position ortho or para to the chlorine via electrophilic substitution, the reactivity of the C-Cl bond towards nucleophilic attack would be significantly enhanced.

Homolysis-Enabled Activation: Recent research has demonstrated a novel strategy for activating halophenols towards SNAr by generating a phenoxyl radical. nih.govosti.gov The resulting neutral oxygen radical (O•) acts as an exceptionally powerful electron-withdrawing group, drastically lowering the energy barrier for nucleophilic substitution at a distal site. nih.govosti.gov While this has not been applied directly to this compound, it represents a potential, non-traditional pathway for its functionalization if a phenolic derivative were synthesized.

Chemical Reactivity and Mechanistic Transformation Studies of 1 Chloro 8 Phenyldibenzofuran

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Dibenzofuran (B1670420) Core

The reactivity of the 1-Chloro-8-phenyldibenzofuran scaffold in substitution reactions is dictated by the directing and activating or deactivating nature of the chloro, phenyl, and dibenzofuran ring system components.

Electrophilic Aromatic Substitution (EAS): The dibenzofuran nucleus is subjected to the competing influences of the deactivating, ortho-, para-directing chloro group and the phenyl substituent. Halogens like chlorine deactivate the aromatic ring towards electrophilic attack due to their inductive electron withdrawal, which is stronger than their mesomeric electron donation. The phenyl group is generally weakly activating. Electrophilic attack on the dibenzofuran ring system is anticipated to occur at positions influenced by these substituents. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iq Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the nitration of benzene (B151609) derivatives typically employs a mixture of nitric acid and sulfuric acid to generate the active electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The carbon-chlorine bond in this compound is generally resistant to nucleophilic attack under standard conditions. Nucleophilic aromatic substitution on aryl halides is typically challenging unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov Such groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. In the absence of strong activation, forcing conditions, such as high temperatures and strong nucleophiles, are required to facilitate substitution, which may proceed through an alternative elimination-addition (benzyne) mechanism. For example, heating a halogenoalkane with sodium or potassium hydroxide (B78521) solution can lead to the replacement of the halogen with a hydroxyl group. chemguide.co.uk

Table 1: General Substitution Reactions on Aromatic Cores

| Reaction Type | Typical Reagents | Active Species (Electrophile/Nucleophile) | General Product |

|---|---|---|---|

| Nitration (EAS) | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted dibenzofuran |

| Halogenation (EAS) | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) | Bromo-substituted dibenzofuran |

| Sulfonation (EAS) | SO₃, H₂SO₄ | SO₃ or HSO₃⁺ | Dibenzofuran sulfonic acid |

| Hydroxylation (SNAr) | NaOH, high temp. | OH⁻ (Hydroxide ion) | Hydroxy-phenyldibenzofuran |

| Amination (SNAr) | NaNH₂, heat | NH₂⁻ (Amide ion) | Amino-phenyldibenzofuran |

Oxidative Transformation Pathways

The oxidation of this compound can proceed through several mechanisms, leading to hydroxylated products or complete ring cleavage.

Electron Transfer Mechanisms

Oxidative processes are fundamentally initiated by the transfer of electrons from the molecule to an oxidizing agent. In the case of aromatic systems like dibenzofuran, this can lead to the formation of a radical cation. This intermediate is highly reactive and can undergo subsequent reactions, such as attack by nucleophiles (e.g., water) to form hydroxylated derivatives. The stability and fate of this radical cation are central to determining the final oxidation products.

Reaction with Oxidizing Agents

Chemical oxidation of dibenzofuran derivatives can be achieved using standard oxidizing agents. For example, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are capable of oxidizing the aromatic system. However, the specific products for this compound are not extensively documented.

Microbial degradation pathways also provide insight into oxidative transformations. Fungi and bacteria have been shown to oxidize dibenzofuran through hydroxylation at various positions, often initiating ring cleavage. nih.govportlandpress.com For instance, the fungus Paecilomyces lilacinus hydroxylates dibenzofuran at the 2, 3, 4, 7, and 8 positions, leading to dihydroxy-dibenzofurans which can undergo further oxidation to yield ring-fission products. nih.govasm.org Sphingomonas sp. strain RW1 can degrade mono- and dichlorinated dibenzofurans, converting them into the corresponding chlorinated salicylates and catechols. asm.org

Reductive Transformation Pathways

Reductive processes involving this compound primarily target the chloro substituent and the aromatic rings. Catalytic hydrodechlorination, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, is a common method for removing chlorine atoms from aromatic rings. This process is significant in the detoxification of chlorinated aromatic pollutants.

Reduction of the dibenzofuran ring system itself requires harsh conditions. thieme-connect.de Catalytic hydrogenation with a platinum catalyst can fully reduce the aromatic system, while using Raney nickel at high temperatures and pressures may result in a mixture of products. thieme-connect.de Studies on the reduction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in incineration systems show that their formation can be inhibited, and existing molecules can be reduced, though this often refers to preventing their formation rather than reducing the final product. acs.orgresearchgate.net

Photochemical Reaction Mechanisms

The photochemistry of chloroaromatic compounds is characterized by the cleavage of the carbon-chlorine bond upon absorption of UV light. For this compound, irradiation can lead to homolytic cleavage of the C-Cl bond to generate an aryl radical. This highly reactive species can then abstract a hydrogen atom from the solvent or another molecule to yield the dechlorinated product, 8-phenyldibenzofuran.

Alternatively, photochemical reactions can proceed via a triplet excited state. uoguelph.camdpi.com In the presence of nucleophiles, such as cyanide ions, photosubstitution can occur, leading to the replacement of the chlorine atom. uoguelph.cacdnsciencepub.com Studies on other chloroaromatics have also indicated that photolysis can lead to the formation of hydroxylated products, suggesting that cleavage of the C-O ether bond within the dibenzofuran structure is also a possible pathway. uoguelph.ca

Table 2: Potential Photochemical Reactions of this compound

| Reaction Type | Conditions | Key Intermediate | Potential Product(s) |

|---|---|---|---|

| Photodechlorination | UV light, H-donor solvent | Aryl radical | 8-Phenyldibenzofuran |

| Photosubstitution | UV light, Nucleophile (e.g., CN⁻) | Triplet excited state | 1-Cyano-8-phenyldibenzofuran |

| Photo-ether Cleavage | UV light | Radical intermediates | Hydroxylated biphenyl (B1667301) derivatives |

Thermal Stability and Pyrolytic Decomposition Pathways

This compound is expected to be a thermally stable compound, a characteristic of the dibenzofuran ring system. thieme-connect.de However, at elevated temperatures, such as those found in fires or industrial incineration, pyrolytic decomposition occurs. The pyrolysis of chlorinated aromatic compounds is a known source of highly toxic polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). researchgate.netaaqr.org

The thermal decomposition of this compound can lead to the formation of more highly chlorinated dibenzofurans through complex reaction pathways involving radicals and precursors like chlorophenols. nih.gov Fires involving electrical equipment containing polychlorinated biphenyls (PCBs), which are structurally related, have been shown to produce significant amounts of PCDFs. researchgate.net The "de novo" synthesis pathway, involving the reaction of carbon, oxygen, hydrogen, and chlorine on fly ash surfaces in post-combustion zones, is a major source of dioxins and furans during incineration processes. aaqr.org Therefore, the pyrolytic decomposition of this compound poses a risk of forming more toxic, higher-chlorinated congeners.

Ring Opening and Rearrangement Processes

There is no available scientific literature detailing the ring-opening or rearrangement processes of this compound. The dibenzofuran ring system is aromatic and thus possesses considerable stability, making ring-opening reactions energetically unfavorable under typical laboratory conditions. Such transformations would require forcing conditions, and no studies documenting these processes for this specific compound have been found.

Similarly, while rearrangement reactions are known for other dibenzofuran derivatives, such as the Fries rearrangement of acylated hydroxydibenzofurans uminho.pt, no such studies have been reported for this compound. Research on the rearrangement of halogenated dibenzofurans during amination has been noted, but this does not specifically address the 1-chloro-8-phenyl isomer. acs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 Chloro 8 Phenyldibenzofuran

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It is used to determine the molecular weight and molecular formula and to gain structural information from fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental formula. For 1-Chloro-8-phenyldibenzofuran, the molecular formula is C₁₈H₁₁ClO. nih.govnih.gov

The calculated monoisotopic mass for this formula is 278.0498 g/mol . nih.gov An experimental HRMS measurement yielding a value extremely close to this would confirm the molecular formula and rule out other potential formulas with the same nominal mass. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺. There will be a primary peak for the ion containing ³⁵Cl (at m/z ≈ 278) and a smaller peak [M+2]⁺ for the ion containing ³⁷Cl (at m/z ≈ 280) with a relative intensity ratio of approximately 3:1. neu.edu.tr

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion ([C₁₈H₁₁ClO]⁺) is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure.

For this compound, key fragmentation pathways would likely involve the loss of the substituents or the cleavage of the dibenzofuran (B1670420) core.

Table 4: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ³⁵Cl) |

| 278 | [C₁₈H₁₁O]⁺ | Cl• (Chlorine radical) | 243 |

| 278 | [C₁₂H₇ClO]⁺ | C₆H₄• (Phenyl radical) | 201 |

| 243 | [C₁₇H₁₁]⁺ | CO (Carbon monoxide) | 215 |

| 201 | [C₁₂H₇O]⁺ | Cl• (Chlorine radical) | 166 |

| 201 | [C₁₁H₇Cl]⁺ | CO (Carbon monoxide) | 173 |

The observation of these specific fragments helps to confirm the presence and location of the phenyl and chloro substituents on the dibenzofuran skeleton. For example, the loss of a chlorine radical is a common fragmentation for chlorinated aromatic compounds. docbrown.info

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide a unique "fingerprint" of a molecule by probing its vibrational modes. horiba.com These complementary methods measure the interaction of light with molecular vibrations, with IR spectroscopy detecting changes in dipole moment and Raman spectroscopy detecting changes in polarizability. For this compound, these techniques are essential for identifying its key functional groups.

The IR spectrum is expected to show characteristic absorptions corresponding to the various bonds within the molecule. Aromatic compounds typically display C–H stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.org The in-ring C=C stretching vibrations of the phenyl and dibenzofuran rings are expected to produce a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.org The aryl-ether linkage (C-O-C) within the dibenzofuran core gives rise to strong, characteristic stretching bands, typically found between 1310 cm⁻¹ and 1210 cm⁻¹. spectroscopyonline.com The C-Cl bond stretch is anticipated in the fingerprint region, generally between 800-600 cm⁻¹. Finally, strong C–H out-of-plane bending vibrations between 900-675 cm⁻¹ can offer clues about the substitution patterns on the aromatic rings. libretexts.org

Raman spectroscopy provides complementary data. It is particularly sensitive to the non-polar C=C bonds of the aromatic rings and the C-C single bonds, which often produce strong signals where IR absorptions may be weak. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch (in-ring) | 1600 - 1400 | IR, Raman |

| Aryl-Ether C-O-C Stretch | 1310 - 1210 | IR |

| C-H Out-of-Plane Bend | 900 - 675 | IR |

| C-Cl Stretch | 800 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. msu.edu The extensive conjugation of the dibenzofuran core, extended by the phenyl substituent at the 8-position, suggests that this compound will exhibit strong absorption in the UV region.

The presence of conjugated double bonds shifts the absorption maximum (λ_max) to longer wavelengths. msu.edu While simple aromatic systems absorb below 280 nm, the extended π-system of dibenzofuran and its derivatives typically pushes the absorption into the 280-320 nm range or beyond. The addition of the phenyl group and the chloro-substituent are expected to further modulate the electronic structure and influence the exact position and intensity of these absorption bands.

Many dibenzofuran derivatives are known to be fluorescent, and its classification as an OLED material suggests that this compound possesses interesting photophysical properties. chemicalbook.comuyanchem.comsunfinelabs.com Fluorescence spectroscopy can be used to characterize the molecule's emissive properties upon excitation at its absorption wavelength. This technique provides information on the excited state lifetime and quantum yield, which are critical parameters for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).

| Transition Type | Chromophore | Expected λmax Region (nm) |

|---|---|---|

| π → π* | Conjugated Phenyl-Dibenzofuran System | >280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wikipedia.orglibretexts.org This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

While a specific crystal structure for this compound has not been publicly reported, analysis of related compounds allows for well-founded predictions. The dibenzofuran core is expected to be essentially planar. Due to steric hindrance, the phenyl group at the 8-position would likely be twisted out of the plane of the dibenzofuran ring system. The position of the chlorine atom at the 1-position is known to influence crystal packing by disrupting symmetry, which often leads to monoclinic crystal systems in similar chlorinated dibenzofurans. A single-crystal X-ray diffraction experiment would confirm these features and provide precise geometric parameters. wikipedia.org

| Parameter | Expected Value/Type | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Analogy with related substituted dibenzofurans. |

| Space Group | P2₁/c or P-1 | Common for non-symmetric organic molecules. |

| Dibenzofuran Core | Planar | Known geometry of the dibenzofuran scaffold. |

| C-C Bond Length (Aromatic) | ~1.39 Å | Standard aromatic bond lengths. |

| C-O Bond Length (Aryl-Ether) | ~1.36 Å | Standard aryl-ether bond lengths. |

| C-Cl Bond Length | ~1.74 Å | Standard aryl-chloride bond lengths. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons. nih.gov This makes it an indispensable tool for studying free radicals, transition metal complexes, and other paramagnetic species.

In its ground state, this compound is a stable, closed-shell organic molecule. All its electrons are paired, making it diamagnetic. Consequently, the pure compound is EPR-silent and would not produce a signal in an EPR spectrometer.

The technique would become applicable only if the molecule were to form a radical intermediate. Such species could potentially be generated under specific, high-energy conditions, for instance, through photochemical reactions, during certain electrochemical processes, or in reactions involving radical initiators. beilstein-journals.org If a radical cation or anion of this compound were formed, EPR spectroscopy would be the primary method for its detection and for characterizing the distribution of the unpaired electron's spin density across the molecular framework. However, such studies have not been reported.

Computational and Theoretical Investigations of 1 Chloro 8 Phenyldibenzofuran

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are at the forefront of modern chemical research, enabling the detailed analysis of molecular systems. For 1-Chloro-8-phenyldibenzofuran, these calculations are instrumental in predicting its three-dimensional structure, electronic orbital distributions, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for the computational study of organic molecules due to its balance of accuracy and computational efficiency. DFT methods are employed to investigate various aspects of this compound.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Lengths | ~1.36 - 1.38 Å |

| C-C (Aromatic) | ~1.39 - 1.41 Å |

| C-C (Inter-ring) | ~1.48 Å |

Note: This table is illustrative and based on typical values from DFT calculations on similar aromatic compounds. Actual values would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and electronic excitation energy.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran (B1670420) and phenyl rings, while the LUMO would also be distributed over this π-conjugated system. The presence of the electron-withdrawing chlorine atom and the extended conjugation from the phenyl group would modulate the energies of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

Note: These are estimated values. Precise energies would be obtained from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP would likely show a region of negative potential around the oxygen and chlorine atoms due to their high electronegativity. The aromatic rings would exhibit a more complex potential landscape, with the π-electron clouds influencing the local charge distribution.

Ab Initio Methods (e.g., Hartree-Fock, Coupled Cluster)

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Coupled Cluster (CC) can provide highly accurate results, especially for smaller molecules or for benchmarking other methods.

For a molecule the size of this compound, high-level ab initio calculations such as Coupled Cluster would be computationally very expensive. However, they could be used to obtain highly accurate reference data for specific properties, such as the energy of a particular conformer or the electronic transition energies, which can then be used to validate the results from more computationally efficient methods like DFT.

Prediction and Interpretation of Spectroscopic Data

Computational methods are extensively used to predict and interpret various types of molecular spectra, providing a powerful synergy with experimental spectroscopic techniques.

Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as C-H stretching, C-Cl stretching, or aromatic ring deformations.

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated. Theoretical predictions of ¹H and ¹³C NMR spectra can aid in the structural elucidation and assignment of experimental spectra.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for a detailed interpretation of the observed UV-Vis spectrum in terms of the electronic structure of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Data |

|---|---|

| IR Spectroscopy | C-Cl stretch: ~700-800 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹ |

| ¹³C NMR Spectroscopy | Carbons attached to Cl and O would show distinct shifts |

Note: These are generalized predictions. Accurate spectral data requires specific computational modeling.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of organic molecules. nrel.govrsc.orgrsc.orgnih.govresearchgate.net For this compound, Density Functional Theory (DFT) is a commonly employed method to calculate the ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govresearchgate.netnih.govnih.gov The process typically involves the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors using a specific functional and basis set, such as B3LYP/6-31G(d). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

The accuracy of these predictions can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects. nih.govnih.govnih.gov For chlorinated organic compounds, specialized functionals may be required to accurately predict the chemical shifts of carbons bonded to chlorine. nih.gov

Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| 1 | 125.0 | - |

| 2 | 122.5 | 7.45 |

| 3 | 128.9 | 7.60 |

| 4 | 121.8 | 7.30 |

| 4a | 155.2 | - |

| 5a | 150.1 | - |

| 6 | 112.0 | 7.95 |

| 7 | 123.1 | 7.55 |

| 8 | 135.5 | - |

| 9 | 120.3 | 7.40 |

| 9a | 124.8 | - |

| 1' | 138.2 | - |

| 2', 6' | 129.5 | 7.70 |

| 3', 5' | 128.8 | 7.50 |

| 4' | 128.2 | 7.48 |

Simulation of Vibrational (IR/Raman) Spectra

The methodology involves optimizing the molecular geometry to a minimum energy state and then computing the second derivatives of the energy with respect to the atomic positions. This information provides the vibrational frequencies. IR intensities are determined from the changes in the dipole moment during each vibration, while Raman intensities are calculated from the changes in the polarizability.

A table of representative calculated vibrational frequencies for this compound is presented below, with assignments to the characteristic vibrational modes.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1580 | Aromatic C=C stretching |

| 1475 | Aromatic C=C stretching |

| 1250 | C-O-C asymmetric stretching |

| 1100 | C-Cl stretching |

| 850 | C-H out-of-plane bending |

| 750 | C-H out-of-plane bending |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. youtube.comresearchgate.netnih.govrsc.org It provides information about the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum. youtube.comresearchgate.netnih.govrsc.org

The application of TD-DFT to this compound would involve calculating the energies of various excited states from the ground state geometry. The results can help in understanding the electronic structure and the nature of the electronic transitions, such as π→π* or n→π* transitions.

A hypothetical table of the lowest energy electronic transitions for this compound, as would be calculated by TD-DFT, is shown below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.95 | 314 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.20 | 295 | 0.28 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 4.55 | 272 | 0.05 | HOMO → LUMO+1 (π→π*) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.commdpi.com For this compound, MD simulations can provide insights into its conformational dynamics, solvation, and interactions with other molecules. youtube.commdpi.comrsc.orgresearchgate.nettu-darmstadt.de

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water. youtube.commdpi.comrsc.orgtu-darmstadt.de The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to generate a trajectory of the system over a certain period. Analysis of this trajectory can reveal information about the molecule's flexibility, preferred conformations, and the organization of solvent molecules around it.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states. For a molecule like this compound, transition state calculations can be used to study various reactions, such as nucleophilic aromatic substitution (SNAᵣ). datapdf.comnih.govmasterorganicchemistry.comamazonaws.comresearchgate.net

In a hypothetical SNAᵣ reaction where a nucleophile replaces the chlorine atom, DFT calculations can be employed to locate the transition state structure. The energy of this transition state, relative to the reactants, gives the activation energy of the reaction. The geometry of the transition state can provide insights into the reaction mechanism, for example, whether it proceeds via a concerted or a stepwise pathway involving a Meisenheimer complex. masterorganicchemistry.comresearchgate.net

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.govconsensus.appcdc.govnih.govunc.edu For a class of compounds like chlorinated dibenzofurans, QSAR models can be developed to predict properties such as toxicity. nih.govconsensus.appcdc.govnih.govunc.edu

The development of a QSAR model for the toxicity of chlorinated dibenzofurans, including this compound, would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. A multilinear regression or other statistical method is then used to build a mathematical model that correlates these descriptors with the observed toxicity.

A hypothetical QSAR model for the toxicity (log(1/EC₅₀)) of a series of chlorinated dibenzofurans might look like the following equation:

log(1/EC₅₀) = a + b(logP) + c(E_LUMO) + d(Polarizability)

In this equation, 'a' is a constant, and 'b', 'c', and 'd' are the coefficients for the octanol-water partition coefficient (logP), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the molecular polarizability, respectively. Such a model could suggest that toxicity is influenced by the hydrophobicity, electrophilicity, and intermolecular interactions of the compounds. nih.gov

Environmental Chemistry and Degradation Pathways of 1 Chloro 8 Phenyldibenzofuran

Formation Pathways of Halogenated Dibenzofurans

Halogenated dibenzofurans, including phenyl-substituted congeners, are not intentionally produced but are formed as unintentional byproducts in various thermal and chemical processes.

The high-temperature pyrolysis of chlorinated aromatic compounds is a primary route for the formation of polychlorinated dibenzofurans (PCDFs). Incomplete combustion processes, such as those in municipal waste incinerators or accidental fires involving polychlorinated biphenyls (PCBs), provide the necessary conditions for PCDF synthesis. The general mechanism involves the cyclization of precursor molecules.

For the specific formation of 1-Chloro-8-phenyldibenzofuran, the precursor molecules would need to contain both chlorine and phenyl substituents in appropriate positions. The pyrolysis of a phenyl-substituted chlorinated biphenyl (B1667301), for example, could lead to its formation. The reaction proceeds through a series of radical reactions, leading to ring closure and the formation of the dibenzofuran (B1670420) structure. Studies on the pyrolysis of PCBs have shown that they can yield a variety of PCDFs, with the specific congeners formed depending on the structure of the initial PCB and the reaction conditions. Similarly, the pyrolysis of brominated flame retardants found in printed circuit boards can lead to the formation of polybrominated dibenzofurans (PBDFs), indicating that halogenated biphenyls are key precursors.

Phenols and chlorophenols are also critical precursors in the thermal formation of PCDFs. The formation of phenyldibenzofurans has been suggested to occur through a phenyl free radical substitution of dibenzofuran or from the pyrolysis of compounds like nitrobenzene. Therefore, in a complex pyrolytic environment containing both chlorinated phenols and phenyl precursors, a reaction pathway involving the condensation of these molecules could lead to the formation of this compound.

Table 1: Precursors in Pyrolytic Formation of Halogenated Dibenzofurans

| Precursor Class | Specific Examples | Resulting Product Class |

|---|---|---|

| Chlorinated Biphenyls | Polychlorinated Biphenyls (PCBs) | Polychlorinated Dibenzofurans (PCDFs) |

| Phenyl-substituted PCBs | 2-Chloro-x-phenylbiphenyl | Chloro-phenyl-dibenzofurans |

| Chlorinated Phenols | 2-Chlorophenol | Polychlorinated Dibenzofurans (PCDFs) |

The formation of halogenated dibenzofurans can also occur at lower temperatures through chemical reactions, such as the chlorination of phenolic compounds. In processes like chlorine bleaching of pulp, native dibenzofuran and dibenzo-p-dioxin (B167043) structures present in the pulp can react with electrophilic chlorine to form chlorinated derivatives.

For this compound, a plausible pathway involves the chlorination of 8-phenyldibenzofuran. If this precursor is present, electrophilic chlorination would likely direct the chlorine atom to one of the available positions on the dibenzofuran skeleton. The precise isomer formed depends on the directing effects of the existing phenyl group and the ether linkage.

Alternatively, the formation can proceed via a precursor pathway from chlorinated phenolic compounds. The condensation of a chlorophenol with a phenylphenol, catalyzed by various environmental or industrial conditions, could lead to the formation of the chloro-phenyldibenzofuran structure. The key step is the formation of a diphenyl ether linkage followed by cyclization.

Atmospheric Transformation Processes

Once formed and released into the environment, this compound is subject to various transformation processes in the atmosphere, primarily driven by sunlight and reactive atmospheric species.

Photodegradation, or photolysis, is a key process for the breakdown of aromatic compounds in the atmosphere. For PCDFs, this process is initiated by the absorption of ultraviolet (UV) radiation from sunlight. This absorption can excite the molecule to a higher energy state, leading to bond cleavage.

The primary photodegradation pathway for many chlorinated aromatic compounds is reductive dechlorination, where a carbon-chlorine (C-Cl) bond is broken, and the chlorine atom is replaced by a hydrogen atom, typically abstracted from the solvent or surrounding matrix. However, for PCDDs and PCDFs in aqueous solutions, reductive dechlorination does not appear to be a major photodegradation pathway. Instead, cleavage of the carbon-oxygen (C-O) bond in the ether linkage or cleavage of the aromatic ring itself can be significant degradation routes, particularly in photocatalytic processes.

The rate of photolysis is dependent on the degree of chlorination, with rates generally decreasing as the number of chlorine atoms increases. The presence of photosensitizers, such as humic acids in natural waters, can significantly accelerate the photodegradation rate compared to direct photolysis in pure water. For this compound, photodegradation would likely lead to the formation of phenyldibenzofuran (through dechlorination) or other degradation products resulting from ring cleavage.

In the gas phase, the primary degradation pathway for most organic compounds is the reaction with hydroxyl radicals (•OH), which are highly reactive and often referred to as the "detergent" of the atmosphere. The reaction of •OH with aromatic compounds like dibenzofurans typically proceeds via electrophilic addition of the radical to the aromatic ring, forming an OH-adduct. This adduct is unstable and can subsequently react with oxygen, leading to ring-opening and the formation of smaller, more oxidized products.

Ozone (O3) is another important atmospheric oxidant, although it is generally less reactive towards aromatic compounds than the hydroxyl radical. The reaction of ozone with dibenzofuran has been shown to occur, leading to its degradation. This reaction is likely an electrophilic attack on the electron-rich aromatic rings. The presence of chlorine, an electron-withdrawing group, would be expected to decrease the rate of this reaction.

Table 2: Atmospheric Degradation Pathways

| Process | Reactant | Primary Mechanism | Expected Outcome for this compound |

|---|---|---|---|

| Photodegradation | Sunlight (UV) | C-Cl bond cleavage (minor), Ring cleavage | Formation of phenyldibenzofuran, smaller oxidized products |

| Oxidation | Hydroxyl Radical (•OH) | Electrophilic addition to aromatic ring | Formation of hydroxylated intermediates, ring-opening products |

Aqueous Phase Degradation and Transformation

In aquatic environments, the fate of this compound is governed by a combination of biotic and abiotic processes. Due to its likely low water solubility and hydrophobic nature, a significant portion of the compound is expected to partition to sediments and suspended organic matter.

Abiotic degradation in water, such as hydrolysis, is generally a very slow process for chlorinated aromatic compounds under typical environmental pH and temperature conditions. However, reductive dechlorination can occur abiotically in anaerobic sediments, mediated by minerals containing reduced iron, such as pyrite (B73398) and magnetite. This process would lead to the formation of phenyldibenzofuran.

Biotic degradation by microorganisms is a significant removal pathway for many organic pollutants. Certain bacteria, such as Sphingomonas sp., have been shown to degrade mono- and di-chlorinated dibenzofurans. The degradation pathway typically begins with an angular dioxygenase enzyme attacking one of the aromatic rings, often the non-chlorinated ring. This is followed by ring cleavage and further degradation to central metabolic intermediates. For this compound, bacteria would likely attack one of the three aromatic rings, leading to its eventual mineralization. The rate and extent of biodegradation would depend on various environmental factors, including the presence of suitable microbial populations, oxygen levels, and nutrient availability.

Hydrolysis and Solvolysis Mechanisms

Hydrolysis and solvolysis are fundamental chemical degradation processes for organic compounds in aqueous and other solvent environments, respectively. These reactions involve the cleavage of a chemical bond by reaction with water (hydrolysis) or another solvent (solvolysis). For this compound, the carbon-chlorine (C-Cl) bond on the dibenzofuran ring is the primary site for such reactions.

The susceptibility of an aryl chloride, such as in this compound, to hydrolysis and solvolysis is generally low under typical environmental conditions (pH 5-9 and ambient temperatures). The C-Cl bond in aromatic systems is significantly stronger than in aliphatic systems due to the sp2 hybridization of the carbon atom and resonance effects. Consequently, nucleophilic substitution reactions, including hydrolysis, are slow.

The mechanism of solvolysis for aryl halides can proceed through a nucleophilic aromatic substitution (SNAr) pathway. This mechanism is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. In the case of this compound, the phenyl group and the dibenzofuran ring system itself influence the electron density at the carbon atom bearing the chlorine, but it is not expected to be highly susceptible to SNAr reactions under neutral conditions.

The rate of these reactions is highly dependent on environmental factors such as pH and temperature. Under alkaline conditions, base-catalyzed hydrolysis can occur, where a hydroxide (B78521) ion acts as the nucleophile. Conversely, under acidic conditions, the reaction rate may be enhanced, although to a lesser extent for aryl halides.

Due to the lack of specific experimental data for this compound, the following table provides estimated hydrolysis half-lives for related chlorinated aromatic compounds to illustrate the general resistance of this class of compounds to hydrolysis.

| Compound | pH | Temperature (°C) | Half-life (t½) |

| Chlorobenzene | 7 | 25 | > 1 year |

| 1,2-Dichlorobenzene | 7 | 25 | > 1 year |

| Polychlorinated Biphenyls (PCBs) | 7 | 25 | Very long (years to decades) |

| This compound (estimated) | 7 | 25 | Expected to be very long |

| Data for related compounds are illustrative; specific data for this compound is not available. |

Oxidative Degradation in Water Treatment Processes

Water treatment processes often employ strong oxidizing agents to remove persistent organic pollutants. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), and ozonation (O₃) are particularly effective.

Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are non-selective and react rapidly with a wide range of organic compounds. The reaction with aromatic compounds like this compound typically proceeds via electrophilic addition to the aromatic rings. The phenyl and dibenzofuran moieties are both susceptible to •OH attack. This initial reaction leads to the formation of hydroxylated intermediates. Subsequent reactions can involve ring-opening and further oxidation, ultimately leading to the mineralization of the compound to carbon dioxide, water, and chloride ions. The rate constants for the reaction of •OH with chlorinated aromatic compounds are typically in the range of 10⁸ to 10¹⁰ M⁻¹s⁻¹.

Reaction with Ozone (O₃): Ozone is a more selective oxidant than the hydroxyl radical. It reacts with electron-rich moieties in organic molecules. For this compound, the phenyl and dibenzofuran rings are potential sites for ozone attack, although the reaction rates are generally lower than those with hydroxyl radicals. The reaction of ozone with aromatic compounds can lead to the formation of phenolic products, aldehydes, and carboxylic acids. The presence of the chlorine atom can decrease the reactivity of the aromatic ring towards ozone.

The following table presents typical rate constants for the reaction of ozone and hydroxyl radicals with related compounds.

| Compound | Oxidant | Rate Constant (M⁻¹s⁻¹) |

| Chlorobenzene | •OH | 5 x 10⁹ |

| Dichlorobenzene | •OH | 3 x 10⁹ |

| Dibenzofuran | •OH | 1.2 x 10¹⁰ |

| Chlorobenzene | O₃ | ~1 |

| Phenol (B47542) | O₃ | 1.3 x 10³ |

| This compound (estimated) | •OH | ~10⁹ - 10¹⁰ |

| This compound (estimated) | O₃ | Expected to be low |

| Data for related compounds are illustrative; specific data for this compound is not available. |

Photolytic Degradation in Aquatic Environments

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light. In aquatic environments, this can occur through two main pathways: direct photolysis and indirect photolysis.

Direct Photolysis: Direct photolysis involves the absorption of a photon by the molecule itself, leading to an excited state that can then undergo chemical transformation. The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the photochemical process). Aromatic compounds like this compound are expected to absorb light in the environmentally relevant ultraviolet (UV) region of the solar spectrum. The primary photochemical reaction for chlorinated aromatic hydrocarbons is often the reductive dechlorination, where the C-Cl bond is cleaved, and the chlorine atom is replaced by a hydrogen atom from the solvent. This process would lead to the formation of 8-phenyldibenzofuran.

Indirect Photolysis: Indirect photolysis is mediated by other substances present in the water, known as photosensitizers. Dissolved organic matter (DOM), nitrate (B79036) ions, and other natural components can absorb sunlight and produce reactive species such as hydroxyl radicals, singlet oxygen, and triplet excited states of DOM. These reactive species can then react with and degrade this compound. For many persistent organic pollutants, indirect photolysis is a more significant degradation pathway than direct photolysis in natural waters.

The photolytic half-life of a compound in an aquatic environment is influenced by factors such as water depth, latitude, season, and the concentration of photosensitizers.

| Compound Class | Photodegradation Pathway | Key Factors |

| Chlorinated Aromatic Hydrocarbons | Reductive Dechlorination | UV absorption, Quantum Yield |

| Phenyl-substituted Aromatics | Ring transformation/oxidation | Presence of photosensitizers |

Sorption and Bioavailability Studies in Environmental Matrices

The fate and transport of this compound in the environment are significantly influenced by its tendency to sorb to soil, sediment, and other particulate matter. Sorption affects the compound's mobility, bioavailability, and susceptibility to degradation processes.

Sorption Mechanisms: As a hydrophobic organic compound, this compound is expected to have a high affinity for organic matter in soil and sediment. The primary sorption mechanism is likely hydrophobic partitioning, where the molecule moves from the aqueous phase to the nonpolar organic phase of the environmental matrix. The extent of sorption is commonly quantified by the organic carbon-normalized sorption coefficient (Koc). A high Koc value indicates strong sorption and low mobility. The presence of both a chloro and a phenyl group is expected to contribute to the hydrophobicity of the molecule, leading to a significant Koc value.

Bioavailability: Bioavailability refers to the fraction of a chemical in an environmental matrix that is available for uptake by organisms. Strong sorption to soil and sediment particles generally reduces the bioavailability of organic compounds. For this compound, its high expected sorption would limit its uptake by soil-dwelling and benthic organisms. Over time, the compound can become sequestered within the micropores of soil and sediment aggregates, further reducing its bioavailability. Animal studies with other polychlorinated dibenzofurans have shown that oral bioavailability from soil can range from less than 1% to over 50%, influenced by factors such as soil type and organic carbon content. nih.gov

The following table provides estimated physicochemical properties relevant to the sorption and bioavailability of this compound, based on data for related compounds.

| Parameter | Estimated Value | Implication |

| Log Kow (Octanol-Water Partition Coefficient) | 4.5 - 6.0 | High hydrophobicity, tendency to bioaccumulate |

| Log Koc (Organic Carbon-Normalized Sorption Coefficient) | 4.0 - 5.5 | Strong sorption to soil/sediment, low mobility |

| Water Solubility | Low | Limited transport in the aqueous phase |

| These values are estimations based on the structure of the compound and data for analogous substances. |

Bioremediation Potential and Microbial Degradation Pathways (Focus on Enzymes/Pathways, not organism effects)

Bioremediation utilizes microorganisms to degrade or transform hazardous substances into less toxic forms. For chlorinated aromatic compounds like this compound, microbial degradation is a key environmental attenuation process.

The initial and often rate-limiting step in the aerobic bacterial degradation of such compounds is the introduction of hydroxyl groups onto the aromatic rings. This is typically catalyzed by a class of enzymes called dioxygenases . eurochlor.org

Key Enzymes and Pathways: